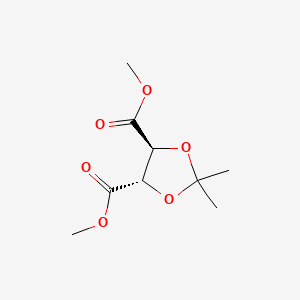

(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester

説明

X-ray Crystallographic Analysis of Chiral Dioxolane Core

Crystallographic investigations of related dioxolane systems provide insight into the solid-state structure of this compound. Studies on the corresponding dicarbonitrile analog reveal that molecules with this dioxolane framework crystallize as rectangular prisms with distinctive symmetry properties. The dioxolane ring adopts an extreme twist conformation when molecular symmetry is considered, bringing substituent groups into specific spatial arrangements that minimize steric interactions.

The crystallographic data for related compounds indicate that the 1,3-dioxolane ring system exhibits C₂ symmetry through the carbon atom bearing the methyl groups and the midpoint of the ring carbon-carbon bond. This symmetry constraint forces the ring into a twist conformation that positions the ester substituents in an optimal geometric arrangement. Bond angles within the dioxolane ring typically deviate from ideal tetrahedral values due to ring strain effects, with oxygen-carbon-oxygen angles being particularly constrained by the five-membered ring geometry.

Intermolecular packing in the crystal lattice is largely controlled by weak hydrogen bonding interactions between carbon-hydrogen donors and oxygen acceptors from neighboring molecules. These interactions contribute to the overall stability of the crystalline form and influence the physical properties of the solid material. The crystal packing efficiency and density reflect the balance between molecular shape complementarity and favorable intermolecular interactions.

Conformational Dynamics in Solution Phase

Solution-phase behavior of this compound differs significantly from its solid-state characteristics due to increased molecular flexibility and solvent interactions. The dioxolane ring system retains its basic conformational preferences in solution, but experiences dynamic equilibria between different twisted conformations that are rapid on most spectroscopic timescales.

Solvent effects play a crucial role in determining the preferred conformational populations in solution. Polar solvents such as methanol and acetonitrile can engage in hydrogen bonding interactions with the ester carbonyl groups, potentially influencing the relative orientations of these substituents around the dioxolane ring. The compound demonstrates stability toward racemization in methanol solution, indicating that the configurational integrity at the 4 and 5 positions is maintained under typical solution conditions.

Temperature-dependent conformational behavior shows that the compound maintains its structural integrity across a wide temperature range. Variable-temperature studies on related dioxolane systems indicate that conformational interconversion barriers are relatively low, allowing for facile ring flexing while preserving the overall stereochemical configuration. This dynamic behavior is important for understanding the compound's reactivity and interaction with other molecules in solution.

特性

IUPAC Name |

dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-9(2)14-5(7(10)12-3)6(15-9)8(11)13-4/h5-6H,1-4H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZOUYVVWUTPNG-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169504 | |

| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37031-30-4 | |

| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37031-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis from Tartaric Acid Derivatives

One common method involves the reaction of tartaric acid derivatives with acetone or similar reagents to form the dioxolane ring. This method capitalizes on the chirality of tartaric acid to ensure the correct stereochemistry of the final product.

- Reactants: Tartaric acid derivative + Acetone

- Catalyst: Acid or base

- Conditions: Typically carried out under reflux conditions for several hours.

Base-Catalyzed Esterification

Another effective method is base-catalyzed esterification using methanol and potassium hydroxide. The procedure typically follows these steps:

-

- A solution of (4S,5S)-diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is prepared in anhydrous methanol.

-

- Potassium hydroxide is dissolved in methanol and added dropwise to the solution.

-

- The mixture is stirred at room temperature for 24 hours.

-

- The reaction mixture is concentrated under reduced pressure.

- The residue is extracted with dichloromethane.

- The aqueous layer is acidified with hydrochloric acid to pH 2-3 and concentrated again to yield a solid product.

Yield: This method can achieve yields as high as 98% under optimal conditions.

Alternative Synthetic Routes

Other synthetic routes involve variations in the choice of solvents and catalysts or modifications to the reaction conditions to optimize yield and purity. For instance:

- Using different alcohols (e.g., ethanol instead of methanol) can yield different esters.

- Employing microwave-assisted synthesis can significantly reduce reaction times while improving yields.

The following table summarizes the key preparation methods for (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester:

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Tartaric Acid Derivative Route | Tartaric acid derivative + Acetone | Reflux for several hours | Variable |

| Base-Catalyzed Esterification | Diethyl dioxolane + Methanol + KOH | Room temperature for 24 hours | Up to 98% |

| Alternative Routes | Various alcohols and solvents | Modified conditions | Variable |

化学反応の分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the ester groups, leading to the formation of carboxylic acids.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, where nucleophiles such as amines or alcohols replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under mild heating conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or new esters, depending on the nucleophile used.

科学的研究の応用

Chemistry

In chemistry, (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is particularly valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and stereospecific reactions. Its unique structure allows researchers to investigate how enzymes differentiate between stereoisomers.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The ester groups can be modified to create prodrugs that improve the bioavailability of active pharmaceutical ingredients.

Industry

Industrially, this compound is used in the synthesis of polymers and as an intermediate in the production of fine chemicals. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

作用機序

The mechanism by which (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester exerts its effects depends on the context of its use. In chemical reactions, its ester groups are typically the reactive sites, undergoing nucleophilic attack or reduction. In biological systems, the stereochemistry of the compound can influence its binding to enzymes or receptors, affecting the overall biochemical pathway.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Ester Variants

The compound’s structural analogues differ in ester groups, substituents, or stereochemistry, which influence their physicochemical properties and biological activities. Key examples include:

Key Observations :

- Ester Group Impact : Larger esters (e.g., ethyl, isopropyl) increase lipophilicity, improving membrane permeability for drug delivery . Methyl esters are preferred for lab-scale synthesis due to easier hydrolysis .

- Substituent Effects : The 2-hydroxyphenyl group in Compound 7 enhances antibacterial activity by enabling hydrogen bonding with microbial targets .

- Stereochemical Influence : The (4S,5S) configuration is essential for enantioselective applications, while (4R,5R) analogues are used in industrial processes requiring bulk intermediates .

Physicochemical Properties

生物活性

The compound (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester , also known by its CAS number 37031-30-4, is a dioxolane derivative with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C9H14O6

- Molecular Weight : 206.21 g/mol

- Structure : The compound features a dioxolane ring with two carboxylic acid ester groups, which contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| CAS Number | 37031-30-4 |

| Molecular Formula | C9H14O6 |

| Molecular Weight | 206.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

- Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro.

- Antimicrobial Properties : Research indicates that it possesses activity against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies

-

Antioxidant Activity Study :

- A study evaluated the antioxidant potential of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to controls.

- Findings : The compound demonstrated an IC50 value of 25 µg/mL in the DPPH assay, indicating moderate antioxidant capacity.

-

Antimicrobial Evaluation :

- In a series of tests against Gram-positive and Gram-negative bacteria, the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli.

- Findings : The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Table 2: Summary of Biological Activities

| Activity Type | Test Method | Result |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/mL |

| Antimicrobial | MIC Testing | MIC = 50 µg/mL (S. aureus) |

| MIC = 50 µg/mL (E. coli) |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the dioxolane ring through cyclization reactions.

- Esterification of the carboxylic acids using dimethyl sulfate or similar reagents.

Research Findings on Derivatives

Recent studies have explored derivatives of this compound to enhance its biological activity. Modifications at the ester positions have led to increased potency against specific microbial strains while maintaining low toxicity profiles.

Q & A

Synthesis Optimization

Q: How can the synthetic yield of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylic acid dimethyl ester be optimized from tartaric acid derivatives? A: The compound is synthesized via dehydration of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide using benzenesulfonyl chloride in pyridine, achieving an 80.5% yield . Optimization strategies include:

- Reagent stoichiometry: Excess benzenesulfonyl chloride (1.5–2.0 equivalents) ensures complete conversion.

- Temperature control: Maintaining 0–5°C during reagent addition minimizes side reactions.

- Crystallization: Recrystallization from ethanol/water mixtures enhances purity. Advanced monitoring via TLC or HPLC can identify intermediate stages for yield improvement.

Advanced Stereochemical Confirmation

Q: What crystallographic methods validate the absolute configuration of this compound? A: Single-crystal X-ray diffraction (SC-XRD) at 140 K with Cu-Kα radiation (λ = 1.54178 Å) is critical. Key parameters include:

- Flack parameter: A value near 0.0 (e.g., 0.01(5)) confirms the (4S,5S) configuration .

- Comparative analysis: Cross-referencing with Bijvoet’s method for (+)-tartaric acid derivatives ensures consistency in absolute configuration assignments .

Hydrolysis Resistance Mechanism

Q: Why is this compound resistant to acidic hydrolysis, and what implications does this have for synthetic applications? A: Unlike typical acetals, the dioxolane ring’s rigidity and steric hindrance from the 2,2-dimethyl groups impede protonation of the acetal oxygen, slowing hydrolysis. This stability allows its use as a chiral protecting group in multi-step syntheses requiring acidic conditions. Experimental evidence shows no decomposition in trifluoroacetic acid/water (1:1) over 24 hours at 25°C .

Spectroscopic Characterization Challenges

Q: How can conflicting IR and Raman data for nitrile groups in related derivatives be resolved? A: The absence of nitrile IR absorptions (expected ~2250 cm⁻¹) but presence in Raman spectra arises from symmetry-dependent selection rules. For this compound, Raman spectroscopy at 785 nm excitation with a CCD detector confirms nitrile stretching modes (e.g., 2245 cm⁻¹), while IR is supplemented with solid-state NMR (¹³C CP-MAS) for cross-validation .

Application in Asymmetric Synthesis

Q: How is this compound utilized as a chiral building block in enantioselective synthesis? A: Derived from (R,R)-tartaric acid, the compound serves as a chiral auxiliary in:

- Peptide mimics: The dicarboxylic ester is converted to diamines for non-natural amino acid synthesis.

- Catalyst design: Its rigid dioxolane scaffold stabilizes transition metals in asymmetric hydrogenation catalysts.

Crystallographic data (e.g., twist conformation with a 15° dihedral angle) inform steric and electronic tuning .

Conformational Analysis

Q: What methods determine the twist conformation of the dioxolane ring? A: SC-XRD reveals a twist-boat conformation with:

- Torsion angles: C4–O1–O2–C5 = −12.3°, O1–C4–C5–O2 = +8.7°.

- Computational modeling: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level corroborates the energy-minimized structure .

Mechanistic Insights from Stability Studies

Q: What mechanistic insights are gained from studying hydrolysis resistance? A: Kinetic studies using deuterated solvents (e.g., D₂O/DCl) reveal a protonation-deprotonation equilibrium at the acetal oxygen. Transition state modeling (e.g., NBO analysis) shows destabilization due to steric clash between methyl groups and incoming nucleophiles. This informs the design of hydrolysis-resistant chiral auxiliaries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。